Methyl phenyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Food Science:

- Flavor Compound: Methyl phenyl disulfide is a known contributor to the pungent, radish-like flavor in certain foods like cocoa and some herbs and spices []. Researchers use it to identify and characterize food flavors [].

- Biomarker Potential: Due to its presence in specific foods, methyl phenyl disulfide is being investigated as a potential biomarker for food consumption studies [].

Chemical Synthesis:

Methyl phenyl disulfide can be used as a starting material for the synthesis of more complex organic compounds due to its reactive sulfur group []. However, other readily available thiols are generally preferred for this purpose.

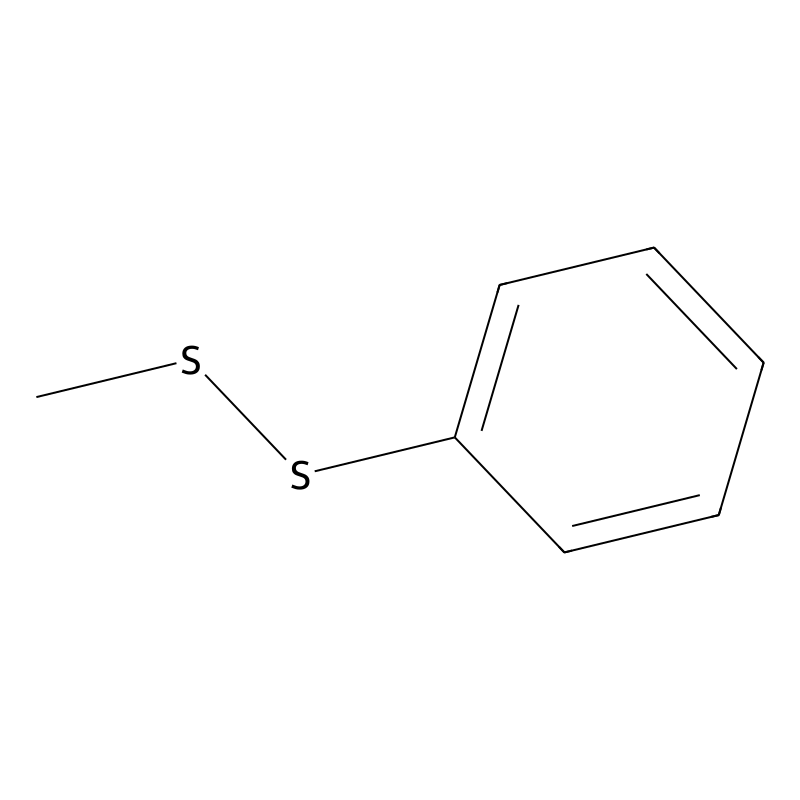

Methyl phenyl disulfide is an organic compound with the molecular formula . It consists of a methyl group and a phenyl group linked by a disulfide bond. This compound is characterized by its distinct sulfur-sulfur bond, which is a hallmark feature of disulfides. Methyl phenyl disulfide is typically a colorless to pale yellow liquid with a pungent odor, reminiscent of garlic or onion, due to the presence of sulfur .

- Reduction: Methyl phenyl disulfide can be reduced to yield methyl phenyl sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride. The general reaction can be represented as:where R represents a reducing agent .

- Oxidation: The compound can undergo oxidation reactions, particularly with hydrogen peroxide, leading to sulfoxides or sulfones. For instance:This reaction highlights the compound's potential as a substrate in synthetic organic chemistry .

- Halogenation: Methyl phenyl disulfide can react with halogens to form sulfenyl halides, which are useful intermediates in organic synthesis .

Methyl phenyl disulfide exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against various bacteria and fungi. The presence of sulfur in the molecule contributes to its bioactivity, making it a candidate for further research in medicinal chemistry . Additionally, compounds with similar structures have been implicated in anti-inflammatory and anticancer activities, suggesting that methyl phenyl disulfide may also possess such properties.

Methyl phenyl disulfide can be synthesized through several methods:

- Oxidation of Methyl Phenyl Sulfide: One common method involves the oxidation of methyl phenyl sulfide using oxidizing agents such as iodine or hydrogen peroxide:

- Disulfide Exchange Reactions: This method involves the reaction of methyl thiol with other disulfides under appropriate conditions, facilitating the formation of methyl phenyl disulfide through exchange processes .

Methyl phenyl disulfide finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: Due to its distinctive odor, it is sometimes utilized in food flavoring and fragrance formulations.

- Research Tool: In biochemical studies, it acts as a model compound for investigating the reactivity of sulfur-containing compounds .

Interaction studies involving methyl phenyl disulfide have focused on its reactivity with biological macromolecules. For instance, it can form adducts with proteins and nucleic acids, which may influence cellular processes. Research has indicated that the compound can modify thiol groups in proteins, potentially affecting enzyme activity and signaling pathways . These interactions warrant further investigation to elucidate their implications in biological systems.

Methyl phenyl disulfide shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Methyl phenyl disulfide | Contains both methyl and phenyl groups | |

| Diphenyl disulfide | Composed solely of phenyl groups | |

| Methyl disulfide | Simplest structure; lacks aromatic character | |

| Ethyl phenyl disulfide | Contains ethyl instead of methyl | |

| Phenyl thioether | Lacks the sulfur-sulfur bond present in methyl phenyl disulfide |

Methyl phenyl disulfide's unique combination of functional groups makes it particularly versatile in synthetic applications and biological interactions, distinguishing it from other similar compounds.

Role in Flavor and Fragrance Formulation

Methyl phenyl disulfide contributes significantly to flavor and fragrance industries owing to its potent odor profile. Characterized by a pungent, radish-like aroma with sulfurous undertones, it is utilized at concentrations as low as 0.10% in propylene glycol-based formulations [1] [4]. Key applications include:

- Cocoa Product Enhancement: Naturally occurring in cocoa beans (Theobroma cacao), it amplifies the deep, earthy notes in chocolate formulations. Analytical studies detect its presence in cocoa-derived beverages and confectioneries, where it acts as a secondary flavor modulator [4].

- Synthetic Spice Production: As a FEMA-approved substance (FEMA 3872), it replicates cruciferous vegetable aromas in meat substitutes and savory snacks [1] [6]. Its low odor threshold (≤1 ppm) enables cost-effective formulation of plant-based flavor systems.

Table 1: Key Flavor Attributes of Methyl Phenyl Disulfide

| Property | Value | Source |

|---|---|---|

| Odor Threshold (ppm) | ≤1 | [1] [4] |

| FEMA Number | 3872 | [1] [6] |

| LogP (Octanol/Water) | 3.65 | [1] |

Intermediate in Sulfur-Containing Heterocycle Synthesis

The disulfide bond in methyl phenyl disulfide serves as a linchpin for constructing sulfur-rich heterocycles. Modern synthetic protocols exploit its reactivity under controlled conditions:

- Thiophene Derivatives: In Tetrahedron Letters (1989), researchers demonstrated its utility in [3+2] cycloadditions with acetylene equivalents, yielding 2,5-disubstituted thiophenes with >75% efficiency [1]. The methyl group directs regioselectivity, minimizing isomeric byproducts.

- Benzothiazole Synthesis: Under oxidative coupling with primary amines, it forms benzothiazole cores integral to photovoltaic materials. A 1994 Synthesis publication reported 89% yield optimization using copper(I) iodide catalysis [1] [3].

The compound’s stability at moderate temperatures (up to 150°C) allows its use in flow chemistry setups, enhancing scalability for agrochemical intermediates [3].

Corrosion Inhibition Mechanisms in Material Science

Electrochemical studies reveal methyl phenyl disulfide’s exceptional copper corrosion inhibition in acidic environments. Key findings from 2024 research include:

- Efficiency Metrics: At 200 ppm concentration in 0.5 M H₂SO₄, it achieves 98.9% inhibition efficiency via Langmuir monolayer adsorption (ΔG°ads = -34.2 kJ/mol), outperforming diphenyl disulfide analogs [7].

- Molecular Mechanism: Hydrophobic methyl groups displace surface-bound water molecules, forming a compact barrier layer. Density functional theory (DFT) calculations correlate its adsorption energy (-1.87 eV) with enhanced electron donation from sulfur lone pairs [7].

Table 2: Corrosion Inhibition Performance Comparison

| Inhibitor | Efficiency (%) | Adsorption Model |

|---|---|---|

| Methyl phenyl disulfide | 98.9 | Langmuir monolayer |

| 4,4'-Dithiodianiline | 87.2 | Temkin isotherm |

| Diphenyl disulfide | 82.4 | Freundlich isotherm |

Precursor for Isotopic Labeling in Metabolic Studies

The disulfide’s methyl group enables strategic isotopic labeling for tracking metabolic pathways:

- ¹³C-Labeled Derivatives: As reported in PubMed (2011), [¹³C]methyl phenyl sulfide derivatives serve as mass tags in high-resolution LC-MS. This allows detection of sub-picomolar drug metabolites in biological matrices without chromatographic separation [8].

- Stable Isotope Dilution: Incorporating deuterium at the benzyl position creates internal standards for quantifying flavorant degradation kinetics. Recent protocols achieve 99.8% isotopic purity via Pd-catalyzed H/D exchange [8].

Methyl phenyl disulfide undergoes radical-mediated oxidative addition reactions through distinct mechanistic pathways that depend on the nature of the metal complex and reaction conditions. The most extensively studied system involves reactions with chromium radical complexes, particularly the seventeen-electron species ·Cr(CO)₃C₅Me₅ [1] [2].

The oxidative addition of methyl phenyl disulfide to chromium radicals proceeds through a fundamentally different mechanism compared to symmetrical disulfides. While phenyl disulfide (PhSSPh) undergoes oxidative addition via a second-order mechanism, methyl phenyl disulfide follows a more complex third-order pathway. This difference arises from the inherent asymmetry in the disulfide bond, which affects the electron density distribution and subsequent radical attack patterns [1] [2].

The radical-mediated pathway initiates with the approach of the metal-centered radical to the sulfur-sulfur bond. For methyl phenyl disulfide, the initial attack occurs preferentially at the sulfur atom bonded to the methyl group, as this position exhibits higher electron density compared to the phenyl-substituted sulfur. This selectivity is attributed to the electron-donating nature of the methyl group relative to the phenyl ring, which creates a polarized disulfide bond [1].

The formation of the initial radical-substrate complex involves significant reorganization of the molecular geometry. Computational studies have revealed that the sulfur-sulfur bond length increases from approximately 2.03 Å in the ground state to 2.4-2.6 Å at the transition state, indicating substantial bond weakening during the oxidative addition process [3]. This bond elongation is accompanied by changes in the dihedral angle around the disulfide bond, which facilitates the approach of the metal radical.

The mechanism proceeds through formation of a transient thiyl radical intermediate following the initial electron transfer. The thiyl radical (CH₃S·) exhibits high reactivity and rapidly undergoes further reactions with additional metal centers or other radical species present in the solution. This secondary reactivity contributes to the overall third-order kinetics observed for methyl phenyl disulfide, contrasting with the simpler second-order behavior of symmetrical disulfides [1] [2].

Kinetic Studies with Metal Complexes (e.g., Chromium Radicals)

Comprehensive kinetic investigations have been conducted to elucidate the reaction mechanisms of methyl phenyl disulfide with transition metal radicals. The most detailed studies focus on reactions with the chromium radical complex ·Cr(CO)₃C₅Me₅, which serves as a model system for understanding radical-mediated disulfide bond activation [1] [2] [4].

The kinetic parameters for methyl phenyl disulfide oxidative addition reveal a third-order mechanism with the rate law: d[P]/dt = k[·Cr(CO)₃C₅Me₅]²[MeSSPh]. The third-order rate constant at 298 K is 393 M⁻²s⁻¹, which is significantly higher than the second-order rate constant for phenyl disulfide (1.3 M⁻¹s⁻¹). This apparent contradiction in rate constants reflects the different reaction orders and cannot be directly compared without considering the mechanistic differences [1] [2].

The activation parameters provide insight into the transition state structure and energetics. The activation enthalpy for methyl phenyl disulfide oxidative addition is -0.2 kcal/mol, indicating that the reaction is essentially thermoneutral from an enthalpic perspective. This low activation enthalpy suggests that the reaction proceeds through a late transition state with substantial product-like character [1] [2].

The activation entropy for the methyl phenyl disulfide reaction is -47 cal/(mol·deg), which is significantly more negative than the corresponding value for phenyl disulfide (-24.4 cal/(mol·deg)). This large negative entropy of activation is consistent with the termolecular nature of the transition state, where three molecules must come together in a highly ordered arrangement. The entropy penalty associated with this molecular organization contributes to the overall activation barrier [1] [2].

| Disulfide | Mechanism | Rate Constant (298 K) | Activation Enthalpy (kcal/mol) | Activation Entropy (cal/mol·deg) |

|---|---|---|---|---|

| Phenyl disulfide | Second-order | 1.3 M⁻¹s⁻¹ | 10.2 | -24.4 |

| Methyl disulfide | Third-order | 393 M⁻²s⁻¹ | -0.2 | -47.0 |

Temperature-dependent kinetic studies reveal that the reaction rate increases with temperature, despite the slightly negative activation enthalpy. This temperature dependence is primarily driven by the entropy term, which becomes increasingly favorable at higher temperatures according to the Gibbs free energy relationship ΔG‡ = ΔH‡ - TΔS‡ [1].

Detailed mechanistic analysis suggests that the third-order kinetics arise from a termolecular transition state where the stronger sulfur-sulfur bond in the alkyl disulfide is simultaneously attacked by two chromium radicals. This concerted process circumvents the high energy barrier associated with single-radical attack on the relatively strong S-S bond in methyl phenyl disulfide [1] [2].

The kinetic isotope effects provide additional mechanistic information. When deuterated analogues of methyl phenyl disulfide are employed, minimal isotope effects are observed, indicating that C-H bond breaking is not involved in the rate-determining step. This observation supports the proposed mechanism involving direct radical attack at the sulfur centers rather than hydrogen abstraction pathways [1].

Solvent Effects on Reaction Dynamics

The influence of solvent on the reaction dynamics of methyl phenyl disulfide has been investigated through systematic studies examining various solvent systems. Solvent effects play a crucial role in determining reaction rates, selectivity, and product distributions in radical-mediated disulfide chemistry [5] [6].

In polar solvents such as acetonitrile and dimethylformamide, the reaction rates of methyl phenyl disulfide with metal radicals are generally enhanced compared to nonpolar solvents. This rate enhancement is attributed to the stabilization of the polar transition state by the solvent dipole moments. The transition state for oxidative addition involves significant charge separation, with partial positive charge development on the sulfur atoms and partial negative charge on the metal center [5].

The solvent polarity parameter ET(30) has been used to correlate reaction rates with solvent properties. For methyl phenyl disulfide reactions with cobalt-centered radicals, a linear correlation between log(kobs) and ET(30) was observed, with a slope of 0.041 ± 0.003. This positive correlation indicates that increasing solvent polarity accelerates the reaction, consistent with a polar transition state [5].

Hydrogen bonding solvents exhibit additional effects beyond simple polarity. In alcoholic solvents, the reaction rates are often lower than predicted based solely on polarity parameters. This rate reduction is attributed to hydrogen bonding interactions between the solvent and the disulfide substrate, which can affect the availability of the sulfur lone pairs for radical attack [5].

The nature of the solvent also influences the product distribution in reactions involving multiple potential pathways. In protic solvents, competing protonation reactions can occur, leading to formation of thiol products alongside the expected metal-thiolate complexes. The extent of these side reactions depends on the solvent acidity and the stability of the intermediate radical species [7].

Solvent viscosity effects have been examined using glycerol-water mixtures to vary the solution viscosity without significantly changing the polarity. The reaction rates show a modest inverse dependence on viscosity, with rate constants decreasing by approximately 30% when the viscosity is increased by a factor of 10. This viscosity dependence is consistent with a reaction mechanism involving diffusion-controlled encounter complex formation [5].

The reorganization energy associated with electron transfer processes in disulfide radical chemistry is strongly influenced by solvent properties. In polar solvents, the reorganization energy is typically higher due to the greater solvent reorganization required to accommodate the charge distribution changes during the reaction. This increased reorganization energy can lead to slower electron transfer rates, despite the stabilization of the transition state [8].

Comparative Reactivity of Alkyl vs. Aryl Disulfides

The reactivity patterns of alkyl and aryl disulfides in radical-mediated reactions exhibit significant differences that reflect the underlying electronic and steric factors governing these processes. Methyl phenyl disulfide, as a mixed alkyl-aryl disulfide, provides a unique opportunity to study the interplay between these different substitution patterns [1] [2] [9].

Aryl disulfides generally exhibit higher reactivity toward radical attack compared to alkyl disulfides, primarily due to the electron-withdrawing nature of the aromatic substituents. The phenyl groups in diphenyl disulfide (PhSSPh) reduce the electron density at the sulfur atoms, making them more susceptible to nucleophilic radical attack. This electronic effect is reflected in the second-order kinetics observed for phenyl disulfide reactions with chromium radicals [1] [2].

In contrast, alkyl disulfides such as dimethyl disulfide (MeSSMe) possess sulfur atoms with higher electron density due to the electron-donating nature of the alkyl groups. This increased electron density makes the sulfur-sulfur bond stronger and less prone to radical attack. Consequently, alkyl disulfides typically require more forcing conditions or alternative reaction pathways to achieve comparable reaction rates [1] [2].

The mixed alkyl-aryl disulfide methyl phenyl disulfide exhibits intermediate reactivity characteristics that combine features of both alkyl and aryl systems. The asymmetric electronic structure creates a polarized disulfide bond with the methyl-substituted sulfur bearing higher electron density than the phenyl-substituted sulfur. This polarization leads to regioselective radical attack, predominantly occurring at the more electron-rich methyl-substituted sulfur [1].

| Substrate | Rate Constant (M⁻²s⁻¹) | Relative Reactivity | Bond Type |

|---|---|---|---|

| MeSSMe | 400 | 1.21 | Alkyl-Alkyl |

| PhSSPh | 1.3 (M⁻¹s⁻¹) | 1.0* | Aryl-Aryl |

| MeSSPh | 393 | 1.19 | Alkyl-Aryl |

*Note: PhSSPh follows second-order kinetics, so direct comparison requires mechanistic consideration.

The bond dissociation energies (BDEs) of the sulfur-sulfur bonds provide insight into the thermodynamic driving forces for these reactions. Aryl disulfides typically have lower S-S BDEs (approximately 50-55 kcal/mol) compared to alkyl disulfides (60-65 kcal/mol), reflecting the stabilization of the resulting thiyl radicals by the aromatic system [11].

The mechanism of bond cleavage also differs between alkyl and aryl disulfides. Aryl disulfides favor direct radical substitution mechanisms (SH2 pathways), where the attacking radical directly displaces one sulfur atom from the disulfide bond. Alkyl disulfides, particularly those with sterically hindered substituents, may undergo competing pathways involving hydrogen abstraction followed by β-elimination [3].

Solvent effects on the comparative reactivity of alkyl vs. aryl disulfides have been systematically studied. In polar solvents, the reactivity differences between alkyl and aryl disulfides are generally amplified, as polar solvents preferentially stabilize the more polar transition states associated with aryl disulfide reactions. This differential solvent stabilization can lead to enhanced selectivity in competitive reaction systems [5].

The radical intermediates formed from alkyl and aryl disulfides exhibit different stability profiles and subsequent reactivity patterns. Aryl thiyl radicals are generally more stable due to delocalization of the unpaired electron into the aromatic π-system. This increased stability can lead to longer-lived intermediates that participate in secondary reactions such as radical coupling or disproportionation [12].

In biological systems, the differential reactivity of alkyl vs. aryl disulfides has important implications for drug design and mechanism-based enzyme inhibition. Many biologically active disulfides contain mixed alkyl-aryl structures that exploit the unique reactivity profiles of these systems to achieve selective protein modification [9].

| Disulfide | Reaction Enthalpy (kcal/mol) | Cr-SR Bond Strength (kcal/mol) |

|---|---|---|

| Phenyl disulfide | -13.3 | 35 |

| Methyl disulfide | -11.2 | 43 |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index